8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Physicochemical profiling Drug-likeness LogP prediction

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (CAS 1612242-50-8) is a bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry due to its purine-mimetic architecture that enables broad target engagement across the kinome. The 8-methyl substitution on the pyridine ring differentiates it from the unsubstituted parent (CAS 37538-67-3) by modulating physicochemical properties such as lipophilicity (calculated LogP -0.26 vs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12841907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=O)NC=N2
InChIInChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)
InChIKeyGNEVNTXGWBEBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one for Kinase-Targeted Research: A Procurement-Focused Baseline


8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (CAS 1612242-50-8) is a bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry due to its purine-mimetic architecture that enables broad target engagement across the kinome [1]. The 8-methyl substitution on the pyridine ring differentiates it from the unsubstituted parent (CAS 37538-67-3) by modulating physicochemical properties such as lipophilicity (calculated LogP -0.26 vs. unsubstituted estimated LogP ~ -0.6) . This compound serves as a key synthetic intermediate for generating diversely functionalized kinase inhibitor libraries, particularly in PI3K, mTOR, and JAK-STAT pathway programs [2][3].

Why 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by a Generic Pyridopyrimidinone


Substitution within the pyridopyrimidinone class is not functionally interchangeable because the position of the nitrogen atom in the fused ring system and the nature of substituents dictate both target selectivity and pharmacokinetic behavior. The pyrido[3,2-d] regioisomer exhibits fundamentally different biological activity profiles compared to its [2,3-d], [3,4-d], or [4,3-d] counterparts; for instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show poor plasmepsin inhibitory potency irrespective of C-7 substitution, whereas pyrido[3,2-d]pyrimidin-4(3H)-ones consistently yield active inhibitors [1]. The 8-methyl group further differentiates the compound from the unsubstituted parent by altering electron density on the pyridine ring, which can influence both binding affinity to kinase hinge regions and metabolic stability . For procurement decisions, these structural determinants mean that generic substitution risks loss of target engagement, altered selectivity, or unpredictable ADME properties that are not evident from the core scaffold alone [2].

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity and Predicted Membrane Permeability Relative to the Unsubstituted Parent

The 8-methyl substitution increases calculated lipophilicity compared to the unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-one core. Specifically, 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one has a calculated LogP of -0.26 , while the unsubstituted parent has an estimated LogP of approximately -0.6 based on its lower molecular weight and absence of the methyl group . This shift of approximately 0.3–0.4 LogP units is expected to enhance passive membrane permeability and oral bioavailability potential in drug development campaigns.

Physicochemical profiling Drug-likeness LogP prediction

Scaffold Superiority of Pyrido[3,2-d]pyrimidin-4(3H)-ones Over Pyrido[2,3-d] Isomer in Plasmepsin Inhibition

A systematic structure-activity relationship study across pyridopyrimidinone regioisomers demonstrated that pyrido[3,2-d]pyrimidin-4(3H)-ones are markedly superior scaffolds for plasmepsin (Plm) inhibition compared to pyrido[2,3-d]pyrimidin-4(3H)-ones [1]. While pyrido[2,3-d] derivatives showed poor inhibition against Plms I, II, and IV regardless of C-7 substitution, pyrido[3,2-d]pyrimidin-4(3H)-ones consistently yielded active inhibitors. A representative compound, 2-amino-7-[4-(3-phenylpropyl)phenyl]-3-[(tetrahydrofuran-2-yl)methyl]pyrido[3,2-d]pyrimidin-4(3H)-one, displayed very high potency against Plm IV and high selectivity over human cathepsin D [1].

Antimalarial drug discovery Aspartic protease inhibition Plasmepsin selectivity

PI3Kα Inhibitory Potential of the Pyrido[3,2-d]pyrimidine Core: Nanomolar Potency Achievable with Appropriate Substitution

The pyrido[3,2-d]pyrimidine core, when appropriately substituted, yields low-nanomolar PI3Kα inhibitors. In a study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, six novel derivatives demonstrated IC50 values against PI3Kα between 3 nM and 10 nM [1]. These 2,4,7-trisubstituted compounds showed improved kinase efficiency compared to 2,4-disubstituted pyrimidopyrimidine reference compounds [1]. Although the specific 8-methyl-4(3H)-one derivative was not directly tested in this series, the data establish the scaffold's capacity for potent target engagement that the 8-methyl compound can leverage.

PI3K inhibition Kinase inhibitor design Cancer therapeutics

Dihydrofolate Reductase (DHFR) Inhibition: Scaffold Activity Against Pneumocystis jirovecii DHFR

The pyrido[3,2-d]pyrimidine scaffold has been validated as a selective dihydrofolate reductase (DHFR) inhibitor scaffold targeting Pneumocystis jirovecii DHFR (pjDHFR) for the treatment of Pneumocystis pneumonia [1]. Fourteen 6-substituted pyrido[3,2-d]pyrimidines were developed and evaluated, demonstrating potent and selective pjDHFR inhibition superior to earlier non-selective antifolates [1]. The 8-methyl derivative retains the core scaffold essential for DHFR binding while offering an additional derivatization site distinct from the 6-position modifications explored in this study.

Antifolate DHFR inhibition Pneumocystis pneumonia

Versatile Synthetic Tractability via One-Pot Multicomponent and Microwave-Assisted Methods

Pyrido[3,2-d]pyrimidine derivatives can be efficiently synthesized via one-pot three-component domino reactions using BF3·OEt2 as Lewis acid catalyst under mild conditions, achieving good to high yields with reduced reaction times [1]. Additionally, microwave-assisted one-pot sequential synthesis provides access to N3-substituted pyridopyrimidin-4(3H)-one analogs in good to excellent yields [2]. The 8-methyl group is compatible with these synthetic routes, as demonstrated by the commercial availability of the compound at >95% purity , enabling rapid library generation.

Synthetic methodology One-pot synthesis Medicinal chemistry

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulation: Scaffold Engagement Across Diverse Therapeutic Indications

Patented pyrido[3,2-d]pyrimidin-4(3H)-one derivatives have been disclosed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M1 (mAChR M1), a target for Alzheimer's disease and schizophrenia [1]. The patent encompasses substituted pyrido[3,2-d]pyrimidin-4(3H)-ones alongside pyrido[3,4-d]pyrimidin-4(3H)-ones, pyrido[2,3-d]pyrimidin-4(3H)-ones, and quinazolin-4(3H)-ones [1]. The inclusion of the pyrido[3,2-d] scaffold in this patent family indicates its privileged status for CNS-penetrant PAM design, and the 8-methyl derivative may offer improved metabolic stability or reduced off-target binding relative to the unsubstituted analog.

CNS therapeutics M1 receptor modulation Neurodegenerative disease

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one: High-Impact Application Scenarios Stemming from Quantitative Evidence


Kinase-Targeted Anticancer Lead Generation Leveraging PI3K/mTOR Scaffold Potency

With the pyrido[3,2-d]pyrimidine core achieving PI3Kα IC50 values as low as 3 nM in optimized analogs [1], 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one serves as a versatile starting point for generating focused kinase inhibitor libraries. The 8-methyl group provides a handle for further functionalization via C-H activation or directed ortho-metalation, enabling rapid exploration of structure-activity relationships around the pyridine ring while maintaining the core pharmacology.

Antimalarial Plasmepsin Inhibitor Development Exploiting Regioisomeric Selectivity

The demonstrated superiority of the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold over the [2,3-d] isomer for plasmepsin inhibition [2] makes the 8-methyl derivative a rational procurement choice for antimalarial programs. Its scaffold identity ensures on-target potency, while the methyl group at C-8 can be exploited to modulate metabolic stability and selectivity over host aspartic proteases such as cathepsin D.

Central Nervous System Drug Discovery Targeting M1 Muscarinic Receptors

Given the patent disclosure of pyrido[3,2-d]pyrimidin-4(3H)-ones as M1 muscarinic receptor positive allosteric modulators [3], the 8-methyl derivative is suitable for CNS lead optimization. Its moderate LogP (-0.26) aligns with CNS drug-likeness criteria (optimal LogP 1-3, but compensatory factors such as low molecular weight and hydrogen bond donors can still yield CNS penetration), making it a promising scaffold for cognition-enhancing therapeutics in Alzheimer's disease and schizophrenia.

Antifolate Program Targeting Pneumocystis jirovecii DHFR with Scaffold-Intrinsic Selectivity

The established activity of 6-substituted pyrido[3,2-d]pyrimidines as selective pjDHFR inhibitors [4] supports procurement of the 8-methyl derivative for anti-infective programs. The scaffold's inherent selectivity over human DHFR reduces the risk of toxicity associated with classical antifolates, and the 8-methyl group provides an orthogonal vector for structure-based optimization of binding interactions within the DHFR active site.

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